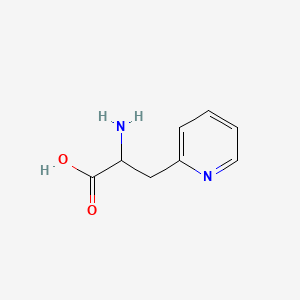
Pinacolone-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinacolone-d9 is a deuterated form of pinacolone, a ketone with the chemical formula (CH₃)₃CCO. The “d9” indicates that nine hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinacolone-d9 can be synthesized through the pinacol rearrangement reaction, which involves the acid-catalyzed dehydration of 1,2-diols (vicinal diols) to form pinacolones . The reaction typically uses strong acids like sulfuric acid (H₂SO₄) to protonate one of the hydroxyl groups, leading to the formation of a carbocation intermediate. This intermediate undergoes a rearrangement to form the ketone structure of pinacolone .
Industrial Production Methods
Industrial production of this compound involves the reaction of 2-methyl-but-2-ene or 2-methyl-but-1-ene with an aqueous inorganic acid, followed by the gradual addition of formaldehyde at temperatures between 50°C and 200°C. The mixture is then allowed to react further, and the pinacolone is separated by distillation .
Chemical Reactions Analysis
Types of Reactions
Pinacolone-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
Pinacolone-d9 is widely used in scientific research, particularly in:
Chemistry: As a reference compound in NMR spectroscopy due to its deuterium atoms, which provide distinct spectral features.
Biology: In studies involving metabolic pathways and enzyme reactions.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of agricultural pesticides, dyes, and other chemical intermediates.
Mechanism of Action
The mechanism of action of pinacolone-d9 involves its interaction with various molecular targets and pathways. In the pinacol rearrangement, the compound undergoes protonation of one of the hydroxyl groups, leading to the formation of a carbocation intermediate. This intermediate then undergoes a 1,2-alkyl shift to produce the carbonyl compound . The rearrangement can also result in ring expansions or contractions depending on the substituents involved .
Comparison with Similar Compounds
Similar Compounds
Pinacolone: The non-deuterated form of pinacolone.
Acetone: A simpler ketone with a similar carbonyl group.
Methyl ethyl ketone: Another ketone with a similar structure but different substituents.
Uniqueness
Pinacolone-d9 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy. The deuterium atoms provide distinct spectral features that help in the detailed analysis of molecular structures and dynamics.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics in various scientific and industrial fields.
Properties
CAS No. |
42983-09-5 |
|---|---|
Molecular Formula |
C₆H₃D₉O |
Molecular Weight |
109.21 |
Synonyms |
3,3-Di(methyl-d3)-2-butanone-4,4,4-d3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





